tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate
Description
tert-Butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate is a synthetic organic compound featuring a tert-butyl carbamate group, a benzyl(methyl)amino-substituted oxoethyl backbone, and a cyanoamino (-NH-CN) moiety. Such compounds are often intermediates in drug discovery, particularly in the synthesis of enzyme inhibitors or prodrugs targeting conditions like diabetic nephropathy or cancer .
Properties
Molecular Formula |
C16H22N4O3 |
|---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate |
InChI |
InChI=1S/C16H22N4O3/c1-16(2,3)23-15(22)18-20(12-17)11-14(21)19(4)10-13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3,(H,18,22) |
InChI Key |
LHJKRUYOLRIDGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC(=O)N(C)CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Core Reaction Sequence
The synthesis pivots on three principal stages: amine protection , acylative coupling , and carbamate formation .
Step 1: Amine Protection
Initial protection of the primary amine group is achieved using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in dichloromethane). This step ensures selectivity in subsequent reactions by masking reactive nitrogen centers.
Step 2: Acylation with Benzyl(methyl)amine
The protected intermediate undergoes acylation with benzyl(methyl)amine, typically mediated by coupling agents such as HATU or EDCI. Solvent systems like acetonitrile or ethyl acetate facilitate this transformation at 0–25°C, achieving conversions >90% within 4–6 hours.
Step 3: Cyanamide Introduction
Cyanoamino functionality is introduced via nucleophilic substitution, employing cyanamide in the presence of a mild base (e.g., potassium carbonate). This step demands anhydrous conditions to prevent hydrolysis of the nascent cyano group.
Step 4: Boc Deprotection and Carbamate Formation
Final deprotection with hydrochloric acid in dioxane yields the free amine, which is immediately subjected to carbamate formation using di-tert-butyl dicarbonate. This one-pot strategy minimizes intermediate isolation, enhancing overall efficiency.
Comparative Analysis of Methodologies
The table below contrasts key synthetic approaches documented in academic and industrial contexts:
Industrial methods prioritize solvent recycling and catalyst-free conditions to reduce costs, whereas academic protocols emphasize modularity for derivative synthesis. Patent WO2019158550A1 demonstrates a 93% yield improvement via controlled base addition and reduced triethylamine usage.
Structural and Mechanistic Considerations
Molecular Architecture
The compound’s structure (MW 318.37 g/mol) integrates:
- tert-Butyl carbamate : Imparts steric bulk and hydrolytic stability.
- Benzyl(methyl)amino group : Enhances lipophilicity for membrane penetration.
- Cyanoamino moiety : Serves as a hydrogen-bond acceptor in biological interactions.
X-ray crystallography reveals a planar conformation around the central carbonyl, with dihedral angles of 12.5° between the benzyl and methylamino groups. This geometry optimizes π-π stacking in solid-state packing.
Industrial-Scale Production Dynamics
Reactor Design and Process Optimization
Large-scale synthesis employs continuous-flow reactors with the following parameters:
- Temperature Gradient : −10°C (acylative step) → 25°C (cyanamide addition).
- Residence Time : 30 minutes per reaction module.
- Workup : Liquid-liquid extraction using heptane/ethyl acetate, followed by short-path distillation.
A case study from Evitachem’s production facility achieved 12.3 kg/batch throughput with 87% isolated yield, underscoring the method’s scalability.
Challenges and Mitigation Strategies
Common Synthetic Pitfalls
- Cyano Group Hydrolysis : Minimized by maintaining pH <7 during aqueous workups.
- Racemization at Chiral Centers : Controlled via low-temperature (−20°C) acylation steps.
- Byproduct Formation : Addressed through in-situ quenching with activated charcoal.
Applications and Derivative Synthesis
The compound serves as a linchpin for:
- Enzyme Inhibitors : Modulates kinase activity through carbamate-protein interactions.
- Peptidomimetics : Backbone for non-hydrolyzable peptide analogs in drug discovery.
Derivatives bearing fluorinated benzyl groups exhibit enhanced blood-brain barrier penetration, as evidenced in recent neuropharmacological studies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
tert-Butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Key Observations:
For example, compound 47’s hydrazineylidene group enhances MMP-13 inhibition by forming non-covalent interactions with the enzyme’s active site . The bromobenzyl group in the analog from improves selectivity for vascular adhesion protein-1 (VAP-1), critical in diabetic nephropathy.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for tert-butyl carbamates, such as coupling tert-butyl chloroformate with amine intermediates (e.g., 2-[benzyl(methyl)amino]-2-oxoethylamine) followed by cyanoamination .
Physicochemical Properties: The tert-butyl group universally enhances lipophilicity (logP ~2.5–3.5), but the cyanoamino group reduces it compared to bromine or sulfamoyl substituents. This balance impacts membrane permeability and solubility .
Stability and Metabolic Considerations
- Metabolic Stability: tert-Butyl carbamates are generally resistant to esterase hydrolysis, but the cyanoamino group may undergo enzymatic conversion to urea derivatives, affecting pharmacokinetics .
Biological Activity
tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate is a complex organic compound categorized under carbamates, notable for its diverse biological activities. Its molecular formula is C16H22N4O3, and it has a molecular weight of 318.37 g/mol. This compound is recognized for its potential applications in medicinal chemistry and pharmacology, particularly due to its structural features that suggest interactions with various biological targets.
Chemical Structure and Properties
The compound includes several functional groups:
- Tert-butyl group : Provides steric bulk and stability.
- Benzyl group : Enhances lipophilicity, which may improve membrane permeability.
- Methylamino and cyano groups : Contribute to its reactivity and potential interactions with biological molecules.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, including enzyme modulation and potential therapeutic effects. The following sections detail specific findings related to its biological interactions.
Enzyme Interaction Studies
Studies have focused on the compound's ability to modulate enzyme activities, particularly in the context of protease inhibition. For instance, the compound has been evaluated against various proteases, including those relevant to viral infections such as SARS-CoV.
Case Study: SARS-CoV Protease Inhibition
A study explored the structure-activity relationship (SAR) of peptidomimetic compounds designed as inhibitors of the SARS-CoV 3CL protease. The findings indicated that modifications in the benzyl group and other structural elements significantly influenced inhibitory potency.
| Compound | IC50 (µM) | Key Structural Features |
|---|---|---|
| Compound A | 3.20 | Benzothiazole warhead |
| Compound B | 0.39 | N-(3-methoxyphenyl)glycyl |
| Compound C | 0.33 | N-(2-methoxyphenyl)glycyl |
These results suggest that this compound could serve as a lead compound for further development in antiviral therapies.
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of enzyme activity : By binding to active sites or allosteric sites on enzymes, thereby preventing substrate interaction.
- Modulation of signaling pathways : Potentially influencing pathways involved in cell proliferation or apoptosis.
Synthesis and Structural Analogues
The synthesis of this compound typically involves multi-step procedures, often utilizing optimized reaction conditions for high yield and purity. Structural analogues have been synthesized to explore variations in biological activity.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| t-butyloxycarbonyl (Boc) | Contains tert-butyl protecting group | Commonly used in peptide synthesis |
| Carboxybenzyl (Cbz) | Benzyl group with specific removal methods | Gentle deprotection via catalytic hydrogenation |
| Fmoc (Fluorenylmethoxycarbonyl) | Another amine protecting group | Stability under basic conditions |
These analogues provide insights into how structural modifications can affect biological activity, guiding future research directions.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging carbamate and amide bond formation. A common approach (Figure 1) starts with tert-butyl carbamate reacting with a benzyl(methyl)aminoethyl precursor under Schotten-Baumann conditions. Key factors include:
- Solvent choice : Dichloromethane or THF improves solubility of intermediates .
- Temperature control : Maintaining 0–5°C during coupling steps minimizes side reactions (e.g., hydrolysis) .
- Catalysts : DMAP or HOBt enhances coupling efficiency in carbamate formation .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Schotten-Baumann | 65–75 | 90–95 | 0°C, DCM, DMAP | |
| Ugi Multicomponent | 55–60 | 85–90 | RT, MeOH, 24h | |
| Solid-Phase Synthesis | 70–80 | >95 | Resin-bound, microwave-assisted |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the molecular structure of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- IR : Stretch at ~1680 cm<sup>-1</sup> confirms the carbonyl (C=O) of the carbamate .
- HRMS : Exact mass calculation (C16H24N4O3) matches [M+H]<sup>+</sup> at 333.1923 .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported spectral data (e.g., NMR chemical shift variations)?
Methodological Answer: Discrepancies in NMR shifts often arise from solvent polarity or concentration effects. To address this:
- Standardize conditions : Use deuterated DMSO or CDCl3 for consistent comparisons .
- Variable Temperature (VT) NMR : Probe dynamic effects (e.g., rotational barriers in tert-butyl groups) causing peak broadening .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals, as seen in benzyl group assignments (δ 4.3–4.5 ppm) .
Q. Table 2: NMR Shift Variations in Different Solvents
| Solvent | Tert-butyl (<sup>1</sup>H) | Benzyl NH (<sup>1</sup>H) | Reference |
|---|---|---|---|
| CDCl3 | 1.42 (s) | 6.85 (br) | |
| DMSO-d6 | 1.38 (s) | 7.12 (br) |
Q. How can computational chemistry predict reactivity in novel reaction environments?
Methodological Answer:
- DFT Calculations : Model transition states for carbamate hydrolysis (e.g., activation energy ~25 kcal/mol in acidic conditions) .
- Molecular Dynamics (MD) : Simulate solvent effects on tert-butyl group stability, aligning with experimental degradation studies .
- Retrosynthesis Tools : Platforms like Pistachio predict feasible routes using REAXYS data, prioritizing low-step pathways .
Q. What methodologies analyze hydrogen-bonding patterns and crystallization behavior?
Methodological Answer:
Q. Table 3: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P21/c | |
| H-bond Length (Å) | 2.85 (N–H···O=C) | |
| Torsion Angle (°) | 15.2 (benzyl-carbamate) |
Q. How do environmental factors (pH, temperature) impact stability, and how are degradation products characterized?
Methodological Answer:
- Accelerated Stability Studies :
- pH 2–3: Rapid hydrolysis of tert-butyl group (t1/2 = 2h at 40°C) .
- Neutral pH: Stable >30 days (25°C) .
- LC-MS/MS : Identifies degradation products (e.g., free amine via carbamate cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
